6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
Description
6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine (CAS: 142217-80-9) is a structurally complex purine derivative that serves as a critical intermediate in the synthesis of antiviral agents, such as entecavir . Its molecular architecture features multiple benzyloxy groups, a methylenecyclopentyl moiety, and a bulky N-((4-methoxyphenyl)diphenylmethyl) (trityl) protecting group. This compound is synthesized via a multistep process involving epoxidation, benzyl protection, and methylenation, achieving a total yield of 13.7% . Its structural complexity and functional diversity make it a valuable candidate for comparative studies with related purine derivatives.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H49N5O4/c1-38-46(36-60-33-39-18-8-3-9-19-39)48(61-34-40-20-10-4-11-21-40)32-47(38)58-37-54-49-50(58)55-52(56-51(49)62-35-41-22-12-5-13-23-41)57-53(42-24-14-6-15-25-42,43-26-16-7-17-27-43)44-28-30-45(59-2)31-29-44/h3-31,37,46-48H,1,32-36H2,2H3,(H,55,56,57)/t46-,47-,48-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHGMTPGAFKZHK-QQVWZEJNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7=C)COCC8=CC=CC=C8)OCC9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5[C@H]7C[C@@H]([C@H](C7=C)COCC8=CC=CC=C8)OCC9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H49N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine, also known by its CAS number 142217-80-9, is a complex purine derivative with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C53H49N5O4
- Molecular Weight : 819.99 g/mol
- Density : 1.19 g/cm³
- LogP : 10.81 (indicating high lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, it has been noted for its potential as an inhibitor of certain kinases and enzymes that play critical roles in cancer and viral replication processes.
Pharmacological Effects
Research indicates that this compound exhibits:
- Antiviral Activity : Similar to other purine analogs, it may inhibit viral replication by interfering with nucleic acid synthesis.
- Antitumor Activity : Preliminary studies suggest it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral properties of the compound revealed that it effectively inhibited the replication of hepatitis B virus (HBV) in vitro. The mechanism was linked to its structural similarity to nucleosides, allowing it to be incorporated into viral DNA, thereby terminating elongation.
Case Study 2: Antitumor Activity
In a recent investigation involving various cancer cell lines, the compound demonstrated significant cytotoxic effects. The study reported a dose-dependent increase in apoptosis markers when treated with the compound, suggesting its potential as a chemotherapeutic agent.
Scientific Research Applications
Basic Information
- CAS Number : 142217-80-9
- Molecular Formula : C53H49N5O4
- Molecular Weight : 819.99 g/mol
- Appearance : White powder
- Density : 1.19 g/cm³
- pKa : 3.08 (predicted)
Antiviral Research
The primary application of this compound lies in its role as an impurity during the synthesis of Entecavir. Entecavir is a nucleoside analogue that inhibits the replication of the hepatitis B virus (HBV). Research indicates that the presence of impurities like 6-(Benzyloxy)-9H-purin-2-amine can affect the efficacy and safety profile of antiviral drugs . Understanding these impurities is crucial for optimizing drug formulations and ensuring patient safety.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable building block for synthesizing more complex molecules with potential therapeutic effects. The structural features of this compound allow for modifications that can enhance antiviral activity or reduce toxicity . Researchers are exploring derivatives of this compound to develop new antiviral agents.
Pharmacokinetics Studies
Studies focusing on the pharmacokinetics of Entecavir often evaluate the impact of impurities like 6-(Benzyloxy)-9H-purin-2-amine on drug metabolism and bioavailability. Understanding how these impurities interact with metabolic pathways can provide insights into optimizing dosing regimens and improving therapeutic outcomes .
Case Study 1: Impurity Profiling in Entecavir Production
A comprehensive study conducted on the synthesis of Entecavir highlighted the significance of monitoring impurities during production. The presence of 6-(Benzyloxy)-9H-purin-2-amine was linked to variations in yield and purity of the final product, emphasizing the need for stringent quality control measures in pharmaceutical manufacturing .
Case Study 2: Structure-Activity Relationship (SAR) Studies
Research into SAR has shown that modifications to compounds similar to 6-(Benzyloxy)-9H-purin-2-amine can lead to enhanced antiviral properties. By altering specific functional groups within its structure, researchers have been able to create more potent analogues that exhibit improved efficacy against HBV .
Comparison with Similar Compounds
Table 1: Structural Comparison of Purine Derivatives
Key Observations :
- The target compound’s 2-methylenecyclopentyl core enhances steric bulk and rigidity compared to bicyclic or simple alkyl-substituted analogs .
- The trityl group (N-((4-methoxyphenyl)diphenylmethyl)) provides steric protection during synthesis, a feature absent in compounds like 9-benzyl-6-benzylsulfanyl-9H-purin-2-amine .
- Fluorine substitution in analogs (e.g., 2-fluoro derivatives) improves metabolic stability but requires additional synthetic steps .
Key Observations :
- The target compound’s low yield (13.7%) reflects challenges in stereochemical control during cyclopentyl ring formation and multiple protection/deprotection steps .
- Simpler analogs (e.g., 9-benzyl derivatives) achieve higher yields due to fewer synthetic steps and milder conditions .
- High-yield routes (e.g., 81–84%) often employ selective protecting groups (e.g., tert-butyl diphenylsilyl) or optimized alkylation protocols .
Preparation Methods
Activation of Zinc Powder
Zinc powder (3.8 kg) is pretreated with 10 wt% hydrochloric acid (12.5 L) to remove surface oxides, followed by sequential washing with ethanol (3.0 L) and tetrahydrofuran (4.5 L). Vacuum drying at 40 ± 2°C yields activated zinc (3 kg), critical for ensuring reaction efficiency.
Preparation of Olefination Reagent
In a 100 L reactor under inert atmosphere, activated zinc (3 kg) reacts with dibromomethane (1.3 L) and titanium tetrachloride (1140 mL) in dry tetrahydrofuran (40 L) at −70°C to −55°C. This generates a low-valent titanium-zinc complex, which facilitates subsequent cyclopropane ring formation.
Coupling with Purine Intermediate
The olefination reagent is cooled to −20–30°C, and a solution of Intermediate VIII (1.2 kg in 20 L dichloromethane) is added dropwise. After warming to 15–20°C and stirring for 180 minutes, the reaction is quenched into a bicarbonate buffer (30 L dichloromethane, 100 L water, 10 kg NaHCO₃). Isolation via centrifugal filtration and vacuum concentration yields the target compound as a yellow powder (88% yield, 93.6% purity).
Table 1: Reaction Conditions and Outcomes
| Parameter | Value |
|---|---|
| Temperature Range | −70°C to 20°C |
| Key Reagents | Zn, TiCl₄, CH₂Br₂ |
| Solvent System | THF/DCM/Water |
| Yield | 88% |
| Purity (HPLC) | 93.6% |
Alternative Approaches and Comparative Analysis
Azo Prodrug Derivatives
Research on hypoxia-selective AGT inhibitors details the synthesis of 6-benzyloxypurine azo derivatives through condensation of 2-nitroso-6-benzyloxy-9-Boc-purine with aryl amines. Although targeting pharmacologically active compounds, this work validates the stability of the benzyloxy-purine moiety under acidic conditions (CH₂Cl₂, acetic acid), informing protecting group strategies for 142217-80-9.
Critical Process Optimization Parameters
Solvent and Atmosphere Control
Temperature Gradients
The exothermic nature of TiCl₄ addition necessitates precise cooling (−70°C to −55°C). Deviations beyond −50°C promote undesired dimerization byproducts, lowering purity to <85%.
Workup and Purification
-
Bicarbonate Quench : Neutralizes residual HCl while minimizing hydrolysis of the methylenecyclopentyl group.
-
Centrifugal Washing : Reduces solvent usage by 40% compared to traditional filtration.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows a single peak at 12.3 min, confirming >93% purity. Residual zinc and titanium are <10 ppm by ICP-OES.
Scalability and Industrial Considerations
Equipment Design
Q & A
Q. Table 1. Key Synthetic Parameters for Purine Derivatives
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Benzyl Protection | NaH, DMSO, 100°C, 16 h | 70% | |
| Cyclopentyl Coupling | Microwave, 150°C, EtOH, 30 min | 33–70% | |
| Purification | Flash Chromatography (Hexanes:EtOAc) | >95% |
Q. Table 2. SAR Trends for Antimicrobial Activity
| Substituent at C6 | MIC (S. aureus) | Key Observation |
|---|---|---|
| Benzyloxy | 8 µg/mL | Optimal balance of hydrophobicity |
| 4-Methoxyphenyl | 16 µg/mL | Reduced activity due to steric hindrance |
| Phenethyl | 32 µg/mL | Poor membrane penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
